2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide
CAS No.: 899977-84-5
Cat. No.: VC11873044
Molecular Formula: C19H16ClN3O3
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899977-84-5 |
|---|---|
| Molecular Formula | C19H16ClN3O3 |
| Molecular Weight | 369.8 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H16ClN3O3/c1-23-19(25)10-9-17(22-23)13-3-2-4-15(11-13)21-18(24)12-26-16-7-5-14(20)6-8-16/h2-11H,12H2,1H3,(H,21,24) |
| Standard InChI Key | PIHWUUNLSDCWKJ-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
| Canonical SMILES | CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide, reflects its bifurcated structure:
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Pyridazinone core: A six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, with a methyl group at N1 and a ketone at C6 .
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Phenylacetamide linkage: A meta-substituted phenyl group connected to the pyridazinone’s C3 position, extended via an acetamide bridge to a 4-chlorophenoxy group.
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₆ClN₃O₃ | |
| Molecular Weight | 369.8 g/mol | |
| Canonical SMILES | CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| X-ray Diffraction Data | Monoclinic, P2₁ space group |
The crystal structure reveals intramolecular hydrogen bonding (C–H···O) that stabilizes the extended conformation, with dihedral angles between aromatic planes ranging from 14.7° to 80.38° .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Pyridazinone Formation: Condensation of hydrazine derivatives with diketones yields the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl fragment.
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Phenylacetamide Coupling: Reaction of 3-aminophenylpyridazinone with 2-(4-chlorophenoxy)acetyl chloride in anhydrous DMF, catalyzed by triethylamine, achieves the final product.
Critical reaction conditions:
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Temperature: 0–5°C during acylation to minimize side reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.
Physicochemical Properties
Solubility and Stability
| Solvent | Solubility (mg/mL) | Condition |
|---|---|---|
| DMSO | 45.2 | 25°C |
| Water | <0.1 | 25°C |
| Ethanol | 12.8 | 25°C |
The compound exhibits pH-dependent stability, degrading rapidly in alkaline conditions (t₁/₂ = 2.3 h at pH 9).
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.52 (d, J = 8.4 Hz, 1H, pyridazinone-H), 7.89–7.21 (m, 8H, aromatic-H), 4.73 (s, 2H, OCH₂CO), 3.42 (s, 3H, NCH₃).
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IR (KBr): 1685 cm⁻¹ (C=O, acetamide), 1590 cm⁻¹ (C=N, pyridazinone).
Biological Activity and Mechanisms
Hypothetical Targets
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Kinase Inhibition: The pyridazinone moiety may competitively bind ATP pockets in kinases (e.g., EGFR, VEGFR) .
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HDAC Modulation: Acetamide groups chelate zinc ions in histone deacetylases .
Analytical and Computational Insights
Chromatographic Methods
| Method | Conditions | Retention Time (min) |
|---|---|---|
| HPLC (Purity) | C18, 70:30 MeOH/H₂O, 1.0 mL/min | 6.8 |
| UPLC-MS (Quantitation) | BEH C18, 0.1% formic acid | m/z 370.1 [M+H]⁺ |
Molecular Modeling
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Docking Studies: Binding energy = −9.2 kcal/mol with EGFR (PDB: 1M17), involving π-π stacking (Phe723) and hydrogen bonds (Thr766) .
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ADMET Prediction: Moderate permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s), high plasma protein binding (89%).
Challenges and Future Directions
Limitations
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Poor Aqueous Solubility: Limits in vivo bioavailability; nanoformulations (e.g., liposomes) under investigation.
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Metabolic Instability: Rapid glucuronidation in liver microsomes (CLint = 32 mL/min/kg).
Research Opportunities
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